molecular formula C14H15F3N2O B14014003 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine

Cat. No.: B14014003
M. Wt: 284.28 g/mol
InChI Key: MHRMASGUIMPTLD-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is a synthetic organic compound that features a unique combination of a tetrahydropyran ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the tetrahydropyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole ring or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the tetrahydropyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the indole moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The tetrahydropyran ring may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound shares the tetrahydropyran ring but has a pyrazole moiety instead of an indole.

    1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine: This compound features a similar tetrahydropyran ring but is attached to a piperidine moiety.

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The combination of the indole moiety and the tetrahydropyran ring also contributes to its versatility in various applications.

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H22F3N2O
  • Molecular Weight : 346.15 g/mol
  • CAS Number : 1192187-75-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, in a study assessing various indole derivatives, certain analogs demonstrated high inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with inhibition percentages reaching up to 94.5% at concentrations of 50 µg/mL .

CompoundInhibition Against E. coli (%)Inhibition Against P. aeruginosa (%)
Compound A94.567.3
Compound B72.550.5
Compound C70.441.1

Cytotoxicity and Anti-cancer Activity

The cytotoxic potential of indole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncogenic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Hsp90 : This inhibition disrupts the folding and stabilization of client proteins involved in tumor growth.
  • Antibacterial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function by targeting essential enzymes.

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of various indole derivatives, including our compound of interest. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that favors such modifications .

Anti-cancer Research

A recent publication highlighted the potential of indole derivatives as anti-cancer agents through their ability to induce apoptosis in cancer cells via mitochondrial pathways . The study demonstrated that these compounds could significantly reduce cell viability in treated cultures compared to controls.

Properties

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

1-(oxan-2-yl)-5-(trifluoromethyl)indol-4-amine

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)10-4-5-11-9(13(10)18)6-7-19(11)12-3-1-2-8-20-12/h4-7,12H,1-3,8,18H2

InChI Key

MHRMASGUIMPTLD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CC3=C2C=CC(=C3N)C(F)(F)F

Origin of Product

United States

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